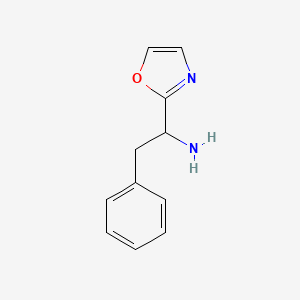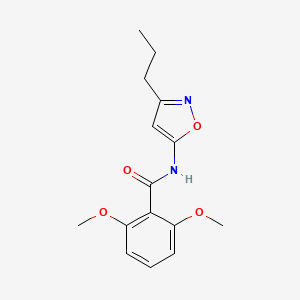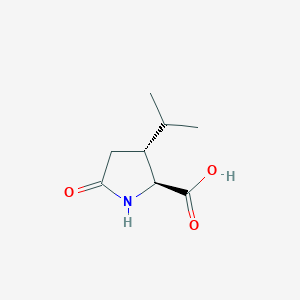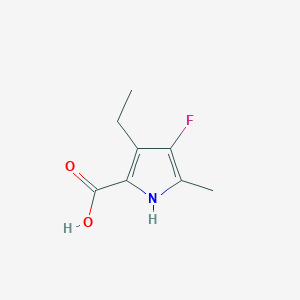![molecular formula C20H31NOSi B12889174 1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- CAS No. 138900-59-1](/img/structure/B12889174.png)
1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- is a synthetic organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a 4-methoxyphenyl group and a tris(1-methylethyl)silyl group attached to the pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 4-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a suitable pyrrole derivative is reacted with a 4-methoxyphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Tris(1-methylethyl)silyl Group: This step involves the silylation of the pyrrole nitrogen using tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl halides can be used in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring or phenyl group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole, 3-phenyl-1-[tris(1-methylethyl)silyl]-: Lacks the methoxy group on the phenyl ring.
1H-Pyrrole, 3-(4-methylphenyl)-1-[tris(1-methylethyl)silyl]-: Contains a methyl group instead of a methoxy group on the phenyl ring.
1H-Pyrrole, 3-(4-chlorophenyl)-1-[tris(1-methylethyl)silyl]-: Contains a chloro group instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of the 4-methoxyphenyl group in 1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- imparts unique electronic and steric properties, potentially influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and may result in different chemical and biological activities.
Propiedades
Número CAS |
138900-59-1 |
|---|---|
Fórmula molecular |
C20H31NOSi |
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
[3-(4-methoxyphenyl)pyrrol-1-yl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H31NOSi/c1-15(2)23(16(3)4,17(5)6)21-13-12-19(14-21)18-8-10-20(22-7)11-9-18/h8-17H,1-7H3 |
Clave InChI |
FEJJVWNDTQLZQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


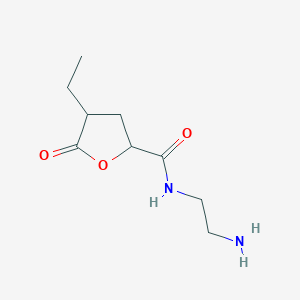
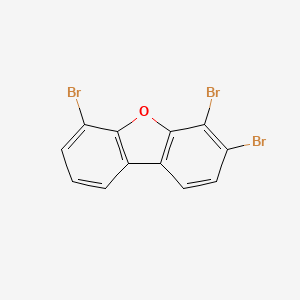


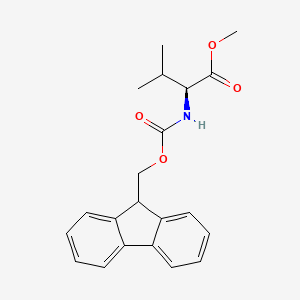
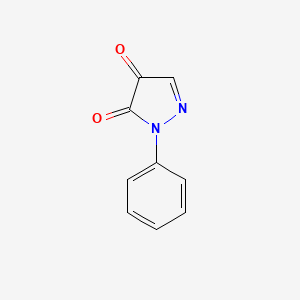
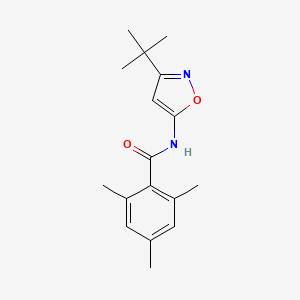
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
